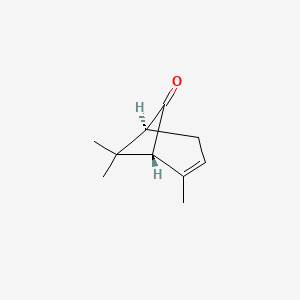

(-)-Chrysanthenone

Description

Structure

3D Structure

Properties

CAS No. |

58437-73-3 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(1R,5S)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-one |

InChI |

InChI=1S/C10H14O/c1-6-4-5-7-9(11)8(6)10(7,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m1/s1 |

InChI Key |

IECBDTGWSQNQID-SFYZADRCSA-N |

Isomeric SMILES |

CC1=CC[C@@H]2C(=O)[C@H]1C2(C)C |

Canonical SMILES |

CC1=CCC2C(=O)C1C2(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Chrysanthenone and Its Derivatives

Total Synthesis Approaches to (-)-Chrysanthenone

The total synthesis of this compound has been approached through various innovative strategies, with photochemical rearrangements and ketene (B1206846) cycloadditions being among the most prominent.

Strategies Involving Photochemical Rearrangement

Photochemical reactions have proven to be a cornerstone in the synthesis of Chrysanthenone (B1198921), primarily through the isomerization of its naturally occurring isomer, verbenone (B1202108). wikipedia.org

The principal method for synthesizing Chrysanthenone involves the photochemical rearrangement of verbenone. wikipedia.orgsmolecule.com When verbenone is exposed to ultraviolet (UV) light, it undergoes a rearrangement to form Chrysanthenone. smolecule.com This transformation has been a subject of interest for both synthetic and natural product chemistry. smolecule.com Early reports by Hurst and Whitham detailed the irradiation of verbenone in cyclohexane (B81311) with an unfiltered mercury lamp, which resulted in a 33% yield of Chrysanthenone. escholarship.org Subsequent optimizations by Erman and coworkers, utilizing acetic acid as the solvent and a Pyrex filter, improved the yield to 67%. escholarship.org More recent investigations have focused on minimizing side reactions and racemization by using longer wavelength light sources, such as 365 nm LEDs in cyclohexane, which also afforded the desired product in a 67% yield but as the sole product. escholarship.org This photoisomerization is a key step in various total synthesis endeavors, including the synthesis of deuterated α-pinene isotopologues and the Wender Taxol total synthesis. digitellinc.comwikipedia.org

The photochemical transformation of verbenone to Chrysanthenone is proposed to proceed through a multi-step mechanism. escholarship.org The process is initiated by the excitation of the enone in verbenone to a biradical species. escholarship.org This is followed by a δ-scission to form an open-chain biradical intermediate. escholarship.org Finally, radical recombination at the α-position of the newly formed ketone yields Chrysanthenone. escholarship.org This type of photoinduced smolecule.comacs.org-acyl shift is a known reaction in photochemistry. conicet.gov.ar

However, this rearrangement is not without its complexities. A notable side reaction is the formation of an isomeric bicyclo[3.1.1]heptanone, which is thought to occur via a Norrish Type I fragmentation of Chrysanthenone. escholarship.org Furthermore, the enantioenrichment of the starting material can decrease during the reaction. escholarship.org A postulated pathway for this racemization involves a retro-[2+2] cycloaddition of Chrysanthenone to form an achiral ketene intermediate, which can then undergo a [2+2] cycloaddition to yield both enantiomers of Chrysanthenone. escholarship.org

Ketenes Cycloaddition Routes for Chrysanthenone Synthesis

Another significant synthetic route to the Chrysanthenone core involves the intramolecular [2+2] cycloaddition of ketenes. smolecule.comacs.org This method provides a powerful way to construct the characteristic bicyclo[3.1.1]heptane skeleton.

In one approach, vinylketenes, generated from precursors like geranoyl chloride by treatment with triethylamine, undergo an intramolecular cycloaddition to produce 7,7-dimethyl-2-methylenebicyclo[3.1.1]heptan-6-one. brandeis.edu This intermediate can then be isomerized over a palladium catalyst to give Chrysanthenone in a quantitative yield. brandeis.edu This strategy has been successfully applied to the synthesis of not only Chrysanthenone but also other related terpenes such as β-pinene. acs.orgbrandeis.edubrandeis.edu The intramolecular cycloaddition of a chloroketene has also been shown to yield the bicyclo[3.1.1]heptanone framework. acs.org

Other Pioneering Synthetic Strategies

Beyond the well-established photochemical and cycloaddition routes, other pioneering strategies have contributed to the synthesis of Chrysanthenone and its derivatives. For instance, the Wender Taxol total synthesis utilizes verbenone as a starting material, which undergoes a photorearrangement to Chrysanthenone as a key intermediate. wikipedia.org This highlights the importance of Chrysanthenone as a building block in the synthesis of more complex natural products. The development of novel methods for constructing the bicyclo[3.1.1]heptane ring system continues to be an active area of research, with radical cycloadditions between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones emerging as a modular and atom-economical approach. acs.org

Enantioselective Synthesis Techniques for this compound and Related Chiral Structures

The development of enantioselective methods is crucial for accessing specific enantiomers of Chrysanthenone and related chiral bicyclic structures, which are important for studying their biological activities and for use as chiral building blocks.

While direct enantioselective syntheses of this compound are not extensively detailed in the provided context, the synthesis of related chiral structures and the challenges of maintaining enantiopurity during synthesis are highlighted. For instance, the photoisomerization of (S)-verbenone to Chrysanthenone is known to lead to some degree of racemization. escholarship.org

The broader field of asymmetric synthesis of bicyclic systems offers insights into potential strategies. For example, enantioselective formal (3+3) cycloadditions have been used to construct chiral indolo-bicyclo[3.1.1]heptane scaffolds. chinesechemsoc.org Additionally, the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures has been achieved through relay catalysis involving a chiral iridium catalyst. chinesechemsoc.org These advanced catalytic methods, while not directly applied to this compound in the provided texts, represent the forefront of enantioselective synthesis for related bicyclic structures.

The synthesis of other chiral natural products, such as 1(R)-trans-chrysanthemic acid, has been achieved through enantioselective dihydroxylation and subsequent cyclopropanation reactions, demonstrating the power of asymmetric catalysis in building complex chiral molecules. lookchem.com Such strategies could potentially be adapted for the enantioselective synthesis of this compound.

Chiral Pool-Based Approaches Utilizing Terpenoids

The most direct and historically significant route to this compound involves the chemical modification of abundant, naturally occurring terpenoids that already possess the required pinane (B1207555) skeleton and stereochemistry. This "chiral pool" approach capitalizes on the stereochemical information embedded in the starting material to construct the target molecule.

The primary precursor for this strategy is (-)-β-pinene, which is readily available and possesses the correct absolute configuration. The core transformation is a regioselective allylic oxidation. One well-established method is the photooxidation of (-)-β-pinene using singlet oxygen (¹O₂), which typically proceeds via an ene reaction to yield the corresponding allylic hydroperoxides. Subsequent reduction of the hydroperoxide intermediate furnishes (-)-pinocarveol, which is then oxidized using standard reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) to yield this compound.

Alternative approaches have employed other oxidants to directly or indirectly functionalize the pinane skeleton. For instance, selenium dioxide (SeO₂) has been used for the allylic oxidation of pinenes, although regioselectivity can be a challenge. Similarly, chromium-based oxidants have been explored. Research has focused on optimizing reaction conditions to maximize the yield of the desired C4-oxygenated product, this compound, over other potential isomers like verbenone, which results from oxidation at the C2 position of the related (-)-α-pinene.

| Starting Material | Key Reagent(s) | Key Intermediate | Final Product | Reference(s) |

|---|---|---|---|---|

| (-)-β-Pinene | 1. ¹O₂, Rose Bengal 2. Na₂SO₃ (reduction) 3. PCC or MnO₂ (oxidation) | (-)-Pinocarveol | This compound | , |

| (-)-β-Pinene | SeO₂ | Not isolated | This compound | |

| (-)-α-Pinene | Lead tetraacetate | Mixture of acetate (B1210297) esters | (-)-Verbenone (B192643) (major), Chrysanthenone (minor) |

Asymmetric Catalysis in Chrysanthenone Research

One of the most elegant approaches involves the rhodium(II)-catalyzed intramolecular C-H insertion of an α-diazo carbonyl compound. In this method, an acyclic diazoacetate precursor is synthesized, which, upon exposure to a chiral rhodium(II) catalyst, undergoes decomposition to a rhodium-carbene intermediate. This highly reactive species then inserts into a specific C-H bond within the same molecule to forge the strained cyclobutane (B1203170) ring of the bicyclo[3.1.1]heptane system. The choice of the chiral ligand on the rhodium center, such as chiral carboxamidates or carboxylates, is critical for dictating the enantioselectivity of the cyclization, thereby controlling the formation of the desired (-)-enantiomer. While powerful, achieving high enantiomeric excess (ee) can be challenging due to the conformational flexibility of the acyclic precursor and the steric demands of the transition state.

Chemoenzymatic and Biocatalytic Routes in Chrysanthenone Synthesis

Biocatalysis and chemoenzymatic synthesis provide highly selective and environmentally benign pathways to this compound. These methods utilize the exquisite selectivity of enzymes or whole microbial cells to perform challenging chemical transformations with high regio- and stereocontrol under mild conditions.

Research in this area has demonstrated the utility of microbial biotransformations. Specific strains of fungi and bacteria, such as those from the genera Aspergillus, Penicillium, or Pseudomonas, are capable of hydroxylating terpenoid substrates. For example, the biotransformation of (-)-α-pinene or (-)-verbenone using microbial cultures containing cytochrome P450 monooxygenases can introduce a hydroxyl group at the C4 position. The resulting allylic alcohol, (-)-pinocarveol, can then be chemically oxidized in a subsequent step to afford this compound. This chemoenzymatic sequence combines the unparalleled selectivity of an enzymatic step with the efficiency of a conventional chemical reaction. Such routes are advantageous as they often minimize the formation of unwanted side products that can complicate purely chemical oxidation methods.

Synthesis of Structurally Related Compounds and Analogues of this compound

The synthesis of derivatives and analogues of this compound is crucial for probing structure-activity relationships, developing molecular probes, and exploring novel chemical properties. These synthetic efforts typically start from this compound itself or utilize established synthetic routes with modified precursors.

Functional Group Transformations and Derivatization Strategies

The two primary functional groups in this compound—the ketone and the exocyclic double bond—serve as versatile handles for chemical modification. A wide array of derivatives can be accessed through standard organic transformations.

Reactions at the Carbonyl Group: The ketone can be readily reduced to the corresponding secondary alcohols, known as chrysanthenols. Reduction with sodium borohydride (B1222165) (NaBH₄) typically produces a diastereomeric mixture of alcohols, resulting from hydride attack on either face of the carbonyl. The carbonyl group can also undergo nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to generate tertiary alcohols or participate in Wittig-type reactions to replace the oxygen atom with a carbon-based substituent.

Reactions at the Double Bond: The exocyclic double bond is susceptible to electrophilic addition. Epoxidation using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide. Dihydroxylation can be achieved with reagents like osmium tetroxide (OsO₄). Furthermore, catalytic hydrogenation can selectively saturate the double bond to produce the corresponding saturated ketone, providing access to the dihydrochrysanthenone scaffold.

| Transformation Type | Reagent(s) | Product Class | Reference(s) |

|---|---|---|---|

| Ketone Reduction | NaBH₄ or LiAlH₄ | Chrysanthenol (diastereomeric mixture) | |

| Epoxidation | m-CPBA | Chrysanthenone epoxide | |

| Hydrogenation | H₂, Pd/C | Dihydrochrysanthenone | |

| Wittig Olefination | Ph₃P=CH₂ | Exocyclic methylene (B1212753) derivative |

Preparation of Stereoisomers and Analogs for Research Applications

Accessing stereoisomers and structural analogues is essential for scientific investigation. The enantiomer, (+)-chrysanthenone, can be synthesized by applying the same chiral pool strategies described in section 2.2.1, but starting with the enantiomeric precursor, (+)-β-pinene. Alternatively, asymmetric syntheses can be directed toward the (+)-enantiomer by employing the opposite enantiomer of the chiral catalyst.

The synthesis of more profound structural analogues often involves photochemical methods or multi-step sequences that alter the bicyclic core. For instance, the photochemistry of chrysanthenone is well-studied and known to undergo Norrish Type I cleavage. This photochemical rearrangement can lead to the formation of structurally distinct cyclopentenyl derivatives, providing a pathway to entirely different molecular scaffolds. The synthesis of these photoproducts is critical for understanding the environmental fate and photochemical behavior of chrysanthenone. Furthermore, synthetic routes can be modified to incorporate different substituents on the ring or to alter the ring size, thus generating a library of analogues for systematic biological or chemical evaluation.

Chemical Reactivity and Mechanistic Investigations of Chrysanthenone

Photochemical Transformations and Rearrangements of the Chrysanthenone (B1198921) Skeleton

(-)-Chrysanthenone is itself a product of the photochemical rearrangement of verbenone (B1202108). smolecule.combionity.comwikipedia.org The continued irradiation of chrysanthenone can lead to further intricate molecular reorganizations. These transformations are highly dependent on the reaction conditions, such as the wavelength of light and the solvent used.

Studies on Sigmatropic Rearrangements

Photochemical excitation of this compound can induce sigmatropic rearrangements, which are pericyclic reactions involving the migration of a sigma bond across a pi-electron system. chemistrylearner.com A key photochemical process for chrysanthenone is a smolecule.comresearchgate.net-acyl shift. sci-hub.sescispace.com This rearrangement is believed to proceed through the excitation of the enone to a biradical intermediate. escholarship.org Subsequent cleavage of the C1-C7 bond (δ-scission) forms an open-chain biradical, which can then recombine at the α-position of the newly formed ketone to regenerate the chrysanthenone skeleton, potentially leading to racemization. escholarship.org

The efficiency and outcome of these photorearrangements are influenced by the reaction medium. For instance, irradiation of verbenone in cyclohexane (B81311) or acetic acid using a light source with principal emission above 300 mµ affords chrysanthenone in good yield and high optical purity. researchgate.net In contrast, using a broad-spectrum mercury arc lamp leads to a mixture of products and significant loss of optical activity. researchgate.net

Photocycloaddition Reactions

This compound can undergo intramolecular [2+2] photocycloaddition reactions, a process valuable for the synthesis of complex cyclic structures. smolecule.com These reactions involve the excitation of the double bond, which then adds across another part of the molecule to form a cyclobutane (B1203170) ring. researchgate.net This type of reaction has been explored in the context of synthesizing bicyclo[3.2.0]heptane skeletons. researchgate.net

The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of the photocycloaddition products. nih.gov Furthermore, the enantioenrichment of chrysanthenone can decline during irradiation due to a postulated retro-[2+2] cycloaddition to an achiral ketene (B1206846) intermediate, which then re-cyclizes to form both enantiomers. escholarship.org

Thermal and Acid/Base-Catalyzed Rearrangements and Degradation Pathways

This compound is susceptible to rearrangements and degradation under thermal and acid/base-catalyzed conditions. smolecule.comdrugfuture.com These reactions often involve the cleavage of the strained bicyclo[3.1.1]heptane ring system, leading to a variety of products.

Under acidic conditions at elevated temperatures, this compound can rearrange to (-)-filifolone. researchgate.net This transformation is believed to be an acid-catalyzed process involving sequential 1,2-alkyl shifts and intermediate cyclopropylcarbinyl cations. researchgate.net Thermal decomposition of chrysanthenone can also lead to filifolone, and racemization of chrysanthenone has been observed under preparative gas chromatography conditions. researchgate.net

The following table summarizes the products of thermal and acid-catalyzed rearrangements of chrysanthemic acid derivatives, which share a similar cyclopropane (B1198618) ring system and provide insight into the types of rearrangements possible for related structures like chrysanthenone. rsc.orgrsc.org

| Starting Material | Conditions | Major Products | Reference |

| trans-Chrysanthemic acid | Pyridine hydrochloride, 210 °C | (E)-2-Isopropylidene-5-methylhex-3-enoic acid, (E)-2,6-dimethylhepta-2,4-diene, butanolides, pentenolide | rsc.org |

| trans-Methyl chrysanthemate | Acidic, room temperature | Methyl trans-5-methyl-2-propen-2-ylhex-3-enoate, Methyl trans-5-methyl-2-(2-hydroxypropan-2-yl)hex-3-enoate | rsc.org |

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of this compound is a critical factor in its reactivity, influencing the stereochemical outcome of its reactions. The inherent chirality of the molecule can direct the approach of reagents and control the formation of new stereocenters.

In photochemical rearrangements, the optical purity of the resulting chrysanthenone from verbenone is highly dependent on the irradiation conditions. researchgate.net While longer wavelength light can produce chrysanthenone with high optical purity, broad-spectrum irradiation leads to significant racemization. researchgate.net This racemization is thought to occur via a thermal cleavage of chrysanthenone to an achiral ketene, which then undergoes recyclization. researchgate.net

The stereochemistry of acid-catalyzed rearrangements is also complex. For example, the conversion of this compound to (-)-filifolone under acidic conditions proceeds with partial loss of optical activity at higher temperatures. researchgate.net The stereochemical course of these reactions is highly dependent on the substitution pattern of the starting material and the nature of the catalyst. researchgate.net

Investigations of Electrophilic and Nucleophilic Additions to Chrysanthenone

The carbonyl group and the carbon-carbon double bond in this compound are sites for electrophilic and nucleophilic additions. These reactions allow for the functionalization and modification of the chrysanthenone skeleton. smolecule.com

Grignard Reagent Reactions and Derivatives

The addition of Grignard reagents to the ketone functionality of this compound is a key method for creating various derivatives. smolecule.comchemguide.co.uk These reactions typically involve the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a tertiary alcohol after workup. masterorganicchemistry.com

The reaction of chrysanthenone with various Grignard reagents, including alkenyl, alkynyl, aryl, and alkyl types, has been studied. nih.gov The addition of vinylmagnesium bromide to chrysanthenone, for instance, yields the expected tertiary alcohol, but can also lead to an unexpected rearranged bicyclo[3.1.1]heptane product. nih.gov The propensity for this rearrangement is dependent on the specific Grignard reagent used and the reaction conditions. nih.govescholarship.org

The following table presents the outcomes of the reaction of chrysanthenone with different Grignard reagents. nih.gov

| Grignard Reagent (RMgBr) | Product(s) | Observations | Reference |

| Vinylmagnesium bromide | 1,2-addition product, Rearranged [3.1.1]bicycle | Rearrangement observed, extent depends on reaction time and temperature. | nih.gov |

| (E)-1-propenylmagnesium bromide | 1,2-addition product, Rearranged [3.1.1]bicycle | Rearrangement observed. | nih.gov |

| 2-methyl-1-propenylmagnesium bromide | 1,2-addition product, Rearranged [3.1.1]bicycle | Rearrangement observed. | nih.gov |

| Propargyl alcohol Grignard (THP-protected) | Alkyne adduct | No immediate rearrangement. | nih.govresearchgate.net |

These studies highlight the complex interplay of steric and electronic factors that govern the reactivity of the chrysanthenone framework.

Baeyer-Villiger Oxidation of Chrysanthenone

The Baeyer-Villiger oxidation is a notable reaction in organic chemistry that facilitates the conversion of a ketone to an ester or a cyclic ketone to a lactone through the use of a peroxyacid or peroxide as an oxidant. researchgate.netsigmaaldrich.comwikipedia.org This reaction is characterized by its stereospecificity and predictable regiochemistry, which are determined by the relative migratory aptitude of the substituents attached to the carbonyl group. sigmaaldrich.com The general mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a tetrahedral intermediate, often referred to as the Criegee intermediate. researchgate.netwikipedia.org The subsequent step involves the migration of a substituent to the adjacent oxygen atom, leading to the formation of the ester or lactone. researchgate.net

In the context of this compound, research has demonstrated its susceptibility to Baeyer-Villiger oxidation. While specific studies on the (-)-enantiomer are not extensively detailed in the provided search results, comprehensive research on (+)-chrysanthenone offers significant insights into this transformation. It is chemically reasonable to extrapolate that this compound will undergo an analogous reaction to yield the corresponding enantiomeric product.

Detailed Research Findings

Research conducted by Song Zhi-Guang and colleagues has provided a detailed account of the Baeyer-Villiger oxidation of (+)-chrysanthenone. researchgate.net In their study, (+)-chrysanthenone was treated with a combination of hydrogen peroxide (H₂O₂) and acetic acid (CH₃COOH) as the oxidizing agent. researchgate.net This reaction resulted in the formation of a single lactone product, identified as (+)-2,8,8-trimethyl-6-oxo-7-oxabicyclo[3.2.1]oct-2-ene. researchgate.netjlu.edu.cn

The migratory aptitude in the Baeyer-Villiger oxidation generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. jlu.edu.cn In the case of chrysanthenone, the migration of the more substituted carbon atom (a secondary carbon that is part of the bicyclic system) is observed, leading to the specific lactone product. researchgate.net The structure of the resulting lactone was confirmed through spectroscopic methods (¹H NMR, IR) and further chemical transformations. researchgate.net The lactone was subsequently hydrolyzed to afford 2,2,4-trimethyl-5-hydroxycyclohexen-3-yl carboxylic acid, providing definitive evidence for the initial regioselectivity of the oxygen insertion. researchgate.net

The table below summarizes the key findings of the Baeyer-Villiger oxidation of (+)-chrysanthenone as reported in the literature.

| Starting Material | Oxidizing Agent | Product | Specific Rotation of Product |

| (+)-Chrysanthenone | H₂O₂ / CH₃COOH | (+)-2,8,8-trimethyl-6-oxo-7-oxabicyclo[3.2.1]oct-2-ene | [α]D²⁰ = +65.0° |

Based on these findings, the Baeyer-Villiger oxidation of this compound is expected to proceed with the same regioselectivity to yield (-)-2,8,8-trimethyl-6-oxo-7-oxabicyclo[3.2.1]oct-2-ene. This transformation underscores the utility of the Baeyer-Villiger oxidation in the synthesis of complex, chiral lactones from readily available terpenoid precursors. The use of hydrogen peroxide in combination with acetic acid presents a more environmentally benign alternative to traditional peroxyacids like m-CPBA. nih.gov

Biosynthetic Pathways and Metabolic Engineering of Chrysanthenone

Identification of Precursors and Intermediates in Chrysanthenone (B1198921) Biosynthesis

The biosynthesis of chrysanthenone, like all terpenoids, begins with the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are typically synthesized via the methylerythritol 4-phosphate (MEP) pathway located in the plastids.

The first committed step toward the chrysanthenone skeleton is the unusual condensation of two molecules of DMAPP. This reaction forms the C10 intermediate, chrysanthemyl diphosphate (CPP), which is the central precursor to the entire family of irregular monoterpenes known as pyrethrins (B594832). Subsequent enzymatic transformations convert CPP into downstream intermediates. A key intermediate directly following CPP is chrysanthemol (B1213662). The pathway is believed to proceed through the oxidation of chrysanthemol to yield chrysanthenone.

The table below summarizes the key molecules in the biosynthetic sequence leading to chrysanthenone.

| Molecule Type | Compound Name | Role in Pathway |

| Precursor | Dimethylallyl diphosphate (DMAPP) | The initial building block for the chrysanthenone skeleton. |

| Intermediate | Chrysanthemyl diphosphate (CPP) | The first C10 intermediate, formed by the condensation of two DMAPP units. |

| Intermediate | Chrysanthemol | Formed from the hydrolysis of CPP, it is the direct alcoholic precursor to chrysanthenone. |

| Final Product | (-)-Chrysanthenone | The final ketone product, formed by the oxidation of chrysanthemol. |

Enzymatic Machinery and Gene Clusters Involved in Chrysanthenone Formation

The formation of chrysanthenone is governed by a specific set of enzymes. In many plants and fungi, the genes encoding the enzymes for a particular secondary metabolite pathway are often physically grouped together on a chromosome, forming a biosynthetic gene cluster (BGC). This co-localization facilitates the coordinated regulation and expression of the pathway genes. While the complete BGC for chrysanthenone has not been fully delineated in all producing organisms, key enzymes have been identified and characterized.

The pivotal enzyme in this pathway is Chrysanthemyl Diphosphate Synthase (CDS; EC 2.5.1.67). Initially, CDS was characterized as the enzyme responsible for catalyzing the first committed step: the condensation of two DMAPP molecules to produce chrysanthemyl diphosphate (CPP). This makes it the gateway enzyme for the biosynthesis of pyrethrins and related irregular monoterpenes.

More recent studies have revealed that CDS is, in fact, a bifunctional enzyme. In addition to forming CPP, it also catalyzes the subsequent hydrolysis of the diphosphate moiety from CPP to yield chrysanthemol. This dual activity means CDS effectively performs two distinct steps in the pathway. Due to this finding, it has been proposed that the enzyme be renamed chrysanthemol synthase (CHS). Following the formation of chrysanthemol, other enzymes, likely alcohol dehydrogenases, are required to oxidize the alcohol group to the ketone found in chrysanthenone.

The reaction catalyzed by Chrysanthemyl Diphosphate Synthase is mechanistically distinct from that of typical monoterpene synthases, which join isoprenoid units in a head-to-tail fashion. CDS catalyzes a c1′‐2‐3 cyclopropanation reaction, joining two DMAPP molecules in a non-head-to-tail manner to form the cyclopropane (B1198618) ring characteristic of the chrysanthemyl skeleton. The mechanism is analogous to the initial cyclopropanation steps in the biosynthesis of squalene (B77637) and phytoene.

The second catalytic function of CDS, the conversion of CPP to chrysanthemol, proceeds via the hydrolysis of the diphosphate group. This enzymatic hydrolysis follows Michaelis-Menten kinetics and is dependent on the enzyme's NDXXD catalytic motif. The final proposed step, the oxidation of chrysanthemol to chrysanthenone, would involve an alcohol dehydrogenase-mediated reaction, likely utilizing a cofactor such as NAD⁺ to accept the hydride from the alcohol.

Metabolic Engineering Strategies for Biotechnological Production of Chrysanthenone and Derivatives

Metabolic engineering offers a promising platform for the sustainable and scalable production of high-value plant-derived natural products like chrysanthenone. This approach involves introducing the relevant biosynthetic genes into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, and optimizing its metabolic pathways to channel precursors toward the desired product.

Key strategies for the biotechnological production of chrysanthenone include:

Heterologous Expression of Pathway Genes : The primary step is the introduction of the genes encoding the biosynthetic enzymes into a suitable microbial chassis. The successful expression of Chrysanthemyl Diphosphate Synthase (CDS) in transgenic tobacco plants, which resulted in the emission of chrysanthemol, demonstrates the feasibility of transferring this pathway into a heterologous host. To achieve chrysanthenone production, this would need to be coupled with the co-expression of a suitable alcohol dehydrogenase capable of oxidizing chrysanthemol.

Enhancement of Precursor Supply : The productivity of the heterologous pathway is often limited by the availability of the DMAPP precursor. Engineering the host's native isoprenoid biosynthesis pathways—either the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway—can significantly increase the precursor pool and boost final product titers.

Optimization of Cofactor Availability : Enzymatic reactions in the pathway, particularly the final oxidation step, may require specific cofactors like NADPH or ATP. Engineering the host's central metabolism to regenerate these cofactors can prevent them from becoming a limiting factor.

Overcoming Product Toxicity : High concentrations of terpenoids can be toxic to microbial cells, creating a bottleneck in production. Strategies to mitigate this include in situ product removal techniques, where the product is continuously extracted from the fermentation broth, or engineering more robust host strains.

The table below outlines common metabolic engineering strategies applicable to chrysanthenone production.

| Strategy | Description | Target |

| Pathway Introduction | Transferring biosynthetic genes from the native plant into a microbial host. | Introduction of Chrysanthemol Synthase and an alcohol dehydrogenase. |

| Precursor Engineering | Upregulating native MVA or MEP pathways to increase the supply of DMAPP. | Key enzymes in the host's isoprenoid pathway (e.g., HMGR). |

| Cofactor Balancing | Engineering central metabolism to improve the regeneration of ATP and NADPH. | Glycolysis, Pentose Phosphate Pathway. |

| Host Optimization | Improving the host's tolerance to the final product or intermediates. | Membrane transporters, stress response genes. |

Molecular Basis of Biological Activities Associated with Chrysanthenone

Antimicrobial Properties and Molecular Interactions

(-)-Chrysanthenone has demonstrated notable antimicrobial activity against a range of microorganisms, including bacteria and fungi. ontosight.aitandfonline.com The lipophilic nature of this monoterpenoid is believed to facilitate its interaction with and disruption of microbial cell membranes. This interaction can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The antimicrobial efficacy of essential oils containing chrysanthenone (B1198921) has been observed against various pathogens. nih.govserbiosoc.org.rsmdpi.com

Furthermore, the potential for this compound to inhibit biofilm formation is an area of interest. mdpi.com Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which provides protection against antimicrobial agents. By potentially interfering with the cell-to-cell signaling pathways (quorum sensing) that regulate biofilm formation or by disrupting the integrity of the biofilm matrix itself, this compound may offer a strategy to combat persistent microbial infections. mdpi.com

| Microorganism | Observed Effect of Chrysanthenone-Containing Essential Oils | Reference |

| Escherichia coli | Antimicrobial activity demonstrated. mdpi.com | mdpi.com |

| Pseudomonas aeruginosa | Antimicrobial and anti-biofilm activity observed. mdpi.com | mdpi.com |

| Staphylococcus aureus | Antimicrobial activity noted. mdpi.com | mdpi.com |

| Bacillus subtilis | High sensitivity to essential oils containing chrysanthenone. semanticscholar.org | semanticscholar.org |

| Candida albicans | Antifungal activity reported. serbiosoc.org.rs | serbiosoc.org.rs |

Insecticidal Effects and Biological Target Elucidation

This compound has been identified as a component of essential oils with significant insecticidal properties. ontosight.aismolecule.comresearchgate.net Its mode of action is thought to be primarily neurotoxic, targeting the insect's nervous system. While the precise molecular targets are still being fully elucidated, evidence suggests that monoterpenoids like chrysanthenone can act on various sites within the insect nervous system.

One of the proposed mechanisms involves the modulation of neurotransmitter receptors, such as the octopamine (B1677172) and tyramine (B21549) receptors in insects. mdpi.com These receptors are crucial for regulating various physiological processes, and their disruption can lead to paralysis and death. Additionally, the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132), is another potential target. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, insect mortality.

| Pest Species | Observed Effect | Reference |

| Large cereal aphid (Sitobion avenae) | High insecticidal effect. researchgate.net | researchgate.net |

| Tomato leaf miner (Tuta absoluta) | Insecticidal activity. nih.gov | nih.gov |

| Culex pipiens (mosquito) | Larvicidal and pupicidal effects. scielo.org.coscielo.org.co | scielo.org.coscielo.org.co |

| Cowpea weevil (Callosobruchus maculatus) | Repellent and insecticidal activity. plantprotection.pl | plantprotection.pl |

| Flour beetles (Tribolium castaneum and Tribolium confusum) | Toxic effects observed. researchgate.net | researchgate.net |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological activities. These studies involve systematically modifying the molecule's structure and observing the resulting changes in its antimicrobial or insecticidal potency. Key structural features of this compound, such as the bicyclic ring system, the ketone group, and the methyl substituents, are all likely to contribute to its biological effects.

Variations in the structure, such as the reduction of the ketone to an alcohol (chrysanthenol) or its esterification (chrysanthenyl acetate), can significantly alter biological activity. serbiosoc.org.rsmdpi.com For example, some studies suggest that chrysanthenyl acetate (B1210297) may exhibit different or enhanced antimicrobial properties compared to chrysanthenone. mdpi.com These findings underscore the importance of the carbonyl group for certain biological interactions. The stereochemistry of the molecule is also a determining factor, with the (-) enantiomer potentially exhibiting different potency compared to the (+) enantiomer.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for investigating the SAR of this compound at a molecular level. mdpi.comoncodesign-services.com Molecular docking simulations can predict how this compound and its derivatives bind to the active sites of specific target proteins, such as microbial enzymes or insect receptors. tandfonline.comresearchgate.net These simulations provide insights into the binding affinity and the specific molecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

QSAR models use statistical methods to correlate variations in the chemical structure of a series of compounds with their biological activity. oncodesign-services.com By developing a QSAR model for chrysanthenone and its analogs, it is possible to predict the biological activity of new, unsynthesized compounds and to identify the key structural features that are most important for activity. This information can guide the rational design of more potent and selective antimicrobial or insecticidal agents. Computational approaches can also help in understanding the broader "SAR microenvironments," which analyze the structural neighborhood of active compounds to identify patterns in activity. dovepress.com

Cellular Mechanisms of Action in Model Systems (Non-Clinical Focus)

In non-clinical model systems, studies on the cellular mechanisms of this compound and related essential oils have provided further insights into their biological effects. In microbial cells, beyond direct membrane damage, chrysanthenone may interfere with essential cellular processes. This could include the inhibition of enzymes involved in energy production or the disruption of protein synthesis.

In the context of its effects on eukaryotic cells, research has explored the immunomodulatory potential of related compounds. For instance, studies on Chrysanthemi Flos have examined its effects on nitric oxide (NO) production in macrophage cells, which play a key role in the immune response. nih.gov While not directly focused on this compound, this research points to the broader potential of compounds from this chemical class to interact with cellular signaling pathways.

Investigations into the cytotoxic effects of essential oils containing chrysanthenone on various cell lines are also informative. For example, essential oil from Pulicaria incisa, containing chrysanthenone, has shown cytotoxic activity against the hepatocellular carcinoma cell line HEPG-2. nih.gov It is important to note that these are non-clinical studies and serve to elucidate the fundamental cellular interactions of these compounds. The mechanisms often involve the induction of apoptosis (programmed cell death) or the disruption of the cell cycle.

Applications of Chrysanthenone in Advanced Organic Synthesis

(-)-Chrysanthenone as a Chiral Building Block for Complex Molecules

The inherent chirality and strained bicyclo[3.1.1]heptane structure of this compound make it an exceptional starting material for generating molecular complexity. nih.gov Organic chemists leverage its functional handles—a ketone and an alkene within a constrained ring system—to initiate a variety of stereocontrolled transformations and skeletal rearrangements. As a member of the terpenoid "chiral pool," it offers an enantioenriched scaffold that can be diversified to access novel and complex structures. nih.gov

Research has demonstrated that the chrysanthenone (B1198921) core can be strategically remodeled to produce uniquely substituted carbocyclic frameworks that would be difficult to assemble through other methods. escholarship.orgescholarship.org The reactivity of chrysanthenone allows for its use as a versatile intermediate in the synthesis of more complex organic compounds. smolecule.com Key to its application is the ability to undergo reactions that either functionalize the existing skeleton or induce profound structural reorganizations. For instance, the addition of various organometallic reagents (such as Grignard reagents) to the ketone functionality yields chrysanthenol derivatives. nih.gov These derivatives are primed for subsequent rearrangements, such as the anionic oxy-Cope rearrangement, which can transform the initial [3.1.1] bicyclic system into more complex bicyclo[3.3.1]nonane frameworks. nih.gov

The strategic manipulation of chrysanthenone derivatives has been studied computationally and experimentally to understand and control these rearrangements, thereby guiding the synthesis toward desired complex targets. escholarship.org The ability to selectively engage in reactions like intramolecular [2+2] cycloadditions further highlights its utility in building complex cyclic systems. smolecule.com

Table 1: Reactions for Complex Molecule Synthesis from this compound

| Reaction Type | Reagents/Conditions | Resulting Framework/Complexity |

|---|---|---|

| Grignard Reagent Addition | Various Grignard reagents (alkenyl, alkynyl, aryl, alkyl) | Formation of chrysanthenol derivatives, setting the stage for rearrangements. nih.gov |

| Anionic Oxy-Cope Rearrangement | Chrysanthenol derivatives under basic conditions | Skeletal remodeling from a bicyclo[3.1.1]heptane to a bicyclo[3.3.1]nonane core. nih.gov |

| Photochemical Rearrangement | UV light | Isomerization from verbenone (B1202108), providing access to the chrysanthenone scaffold. smolecule.com |

| Intramolecular [2+2] Cycloaddition | Via vinylketene intermediates | Construction of complex, strained cyclic systems. smolecule.com |

Utilization of this compound in Natural Product Synthesis

The unique structural attributes of this compound have been harnessed for the efficient total synthesis of several complex natural products. Its role as a chiral starting material allows for the transfer of its stereochemical information to the final target molecule, a significant advantage in asymmetric synthesis. escholarship.org

A prominent example is the formal synthesis of the marine natural product xishacorene B. nih.gov The synthesis commences with commercially available (S)-verbenone, which is photochemically converted to this compound (11). nih.gov This ketone is then treated with a propynyl (B12738560) Grignard reagent to form a key chrysanthenol intermediate. This intermediate undergoes a carefully orchestrated anionic oxy-Cope rearrangement to construct the core bicyclo[3.3.1]nonane skeleton of xishacorene B. nih.gov Subsequent functional group manipulations, including a directed C-H functionalization, complete the formal synthesis. nih.govescholarship.org This synthetic route showcases how the chrysanthenone framework can be fundamentally rebuilt to achieve a complex natural product target. nih.gov

The chrysanthenone scaffold has also been instrumental in approaches toward the synthesis of taxanes, a class of potent anticancer compounds. In a synthetic strategy developed by Wender, verbenone is transformed into an aldehydic ketone which, upon irradiation, yields a chrysanthenone derivative. nih.gov This derivative serves as a precursor for constructing the tricyclic core of the taxanes, demonstrating the utility of the chrysanthenone framework in accessing medicinally important and structurally complex molecules. nih.govualberta.ca

Table 2: Natural Products Synthesized Using this compound

| Natural Product | Starting Material | Key Transformation Involving Chrysanthenone Scaffold |

|---|---|---|

| Xishacorene B | (S)-Verbenone | Photochemical rearrangement to chrysanthenone, followed by Grignard addition and anionic oxy-Cope rearrangement to form the bicyclo[3.3.1]nonane core. nih.gov |

| Taxane (B156437) Precursors | Verbenone | Irradiation of a verbenone-derived intermediate to form a chrysanthenone derivative, which is a key building block for the taxane core. nih.gov |

Development of Catalysts and Ligands Derived from Chrysanthenone

The development of chiral ligands and catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. The rigid, bicyclic pinene scaffold, of which chrysanthenone is a derivative, is recognized as an excellent platform for designing chiral ligands. rsc.org The defined stereochemistry and structural rigidity of this framework can effectively transfer chiral information during a catalytic reaction. rsc.org

While direct examples of catalysts and ligands synthesized from the chrysanthenone molecule itself are not extensively reported in the literature, research on its close isomer, verbenone, provides significant insight into the potential of this structural class. For example, a class of chiral indenyl ligands known as "verbenindenes" has been synthesized from verbenone. ualberta.ca These ligands are designed for use in organometallic catalysis. Given that this compound is readily accessible from verbenone via a photochemical rearrangement, the principles applied to create verbenindene ligands are highly relevant. smolecule.comresearchgate.net

The potential of the pinane (B1207555) skeleton lies in the strategic placement of functional groups that can coordinate to a metal center, creating a well-defined and sterically hindered chiral environment. rsc.org The development of such ligands is crucial for enantioselective reactions, where the catalyst dictates the stereochemical outcome. The structural features of chrysanthenone—its chirality, rigidity, and available functional groups—make it a promising, albeit currently under-explored, scaffold for the future design of novel chiral catalysts and ligands. rsc.org

Theoretical and Computational Chemistry Studies of Chrysanthenone

Conformational Analysis and Energy Landscapes

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the conformational landscape of (-)-Chrysanthenone. researchgate.net These studies explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

The conformational space of bicyclic monoterpenoids like chrysanthenone (B1198921) is complex due to the fused ring system. researchgate.net Quantum chemical calculations are used to determine the optimized geometries of different possible conformations and their relative energies. researchgate.net For instance, different levels of theory and basis sets, such as B3LYP with 6-311++G(d,p) or aug-cc-pVTZ, and MP2 with 6-311++G(d,p), are utilized to calculate the rotational constants and dipole moments, which can be compared with experimental data from techniques like microwave spectroscopy. researchgate.net This comparison helps in validating the computational models and provides a detailed picture of the molecule's three-dimensional structure.

Table 1: Computational Methods in Conformational Analysis

| Computational Method | Basis Set | Application |

|---|---|---|

| Density Functional Theory (DFT) | 6-31G(d,p) | Geometry optimization. mdpi.com |

| B3LYP | 6-311++G(d,p) | Calculation of rotational constants and dipole moments. researchgate.net |

| MP2 | 6-311++G(d,p) | Calculation of rotational constants and dipole moments. researchgate.net |

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its chemical reactivity. Computational studies provide valuable information about its molecular orbitals, charge distribution, and electrostatic potential. mdpi.com

DFT calculations at the B3LYP/6-31G(d,p) level have been used for geometry optimization, and the results show excellent correlation with experimental data from X-ray diffraction. mdpi.com The simulated vibrational and absorption spectra also align well with experimental IR and UV-Vis spectra, respectively. mdpi.com

The molecular electrostatic potential (MEP) map, generated from computational calculations, visualizes the electron density distribution and helps predict sites for electrophilic and nucleophilic attack. mdpi.com For chrysanthenone, these studies can identify the reactive sites, such as the carbonyl group and the carbon-carbon double bond, and provide insights into its interaction with other molecules. tandfonline.com For example, docking studies have been performed to understand the interactions of chrysanthenone with biological targets, revealing conventional hydrogen bonds and other interactions with key residues of receptors. tandfonline.com

Table 2: Predicted Interactions of Chrysanthenone from Docking Studies

| Receptor Target | Interacting Residues | Type of Interaction |

|---|---|---|

| 1us0 | Trp111, His110 | Conventional Hydrogen Bonds |

| 1us0 | Tyr209 | Pi-sigma, Pi-Pi Stacked |

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving this compound. One of the most studied reactions is its formation from the photochemical rearrangement of verbenone (B1202108). escholarship.orgacs.orgconicet.gov.ar

This researchgate.netescholarship.org-sigmatropic alkyl shift is a photochemically induced transformation that has been investigated using both experimental and computational methods. acs.orgescholarship.org Theoretical calculations help to map out the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.netnih.gov For example, the rearrangement of verbenone to chrysanthenone is understood to proceed through a diradical intermediate. conicet.gov.ar

Furthermore, the thermal decomposition of chrysanthenone to filifolone has also been a subject of computational study. researchgate.net These studies help to understand the stability of chrysanthenone and its propensity to undergo rearrangements under different conditions. DFT calculations have been used to investigate the acid-catalyzed rearrangement of chrysanthenone, providing insights into the reaction pathways and the energies of the involved species. researchgate.net

Time-dependent density functional theory (TD-DFT) has been utilized to study the excited state properties of related compounds, which can provide a basis for understanding the photochemical reactions of chrysanthenone. nih.gov These calculations can determine properties like the lowest triplet excited-state energy, which is crucial for photosensitized reactions. nih.gov

Q & A

Q. What are the key spectroscopic characteristics of (-)-Chrysanthenone, and how can they be utilized for structural confirmation?

this compound is a bicyclic monoterpene ketone. Key spectroscopic data include:

- NMR : Distinct signals for the carbonyl group (δ ~210 ppm in ) and geminal methyl groups (δ ~1.2–1.4 ppm in ) .

- IR : Strong absorption band at ~1700 cm (C=O stretch) .

- MS : Molecular ion peak at m/z 150 (CHO) with fragmentation patterns indicating loss of methyl or isopropyl groups . Methodological Tip : Cross-validate structural assignments using 2D NMR (e.g., HSQC, HMBC) and compare with databases like PubChem or NIST. Ensure purity via GC-MS (>95%) to avoid misinterpretation .

Q. What experimental conditions are critical for synthesizing this compound from verbenone?

this compound is synthesized via UV-induced photochemical rearrangement of verbenone. Key parameters:

- Light Source : Use UV-A (315–400 nm) to minimize side reactions.

- Solvent : Non-polar solvents (e.g., hexane) enhance reaction efficiency.

- Catalyst : TiO nanoparticles improve yield (up to 75%) by reducing recombination . Validation : Monitor reaction progress with TLC (R ~0.4 in hexane:ethyl acetate 9:1) and confirm enantiopurity via chiral HPLC (e.g., Chiralpak® IA column) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to minimize racemization?

- Chiral Catalysts : Use Sharpless epoxidation or enzymatic resolution (e.g., lipases) to retain stereochemical integrity .

- Temperature Control : Maintain reactions below 25°C to prevent thermal racemization.

- Analytical Validation : Employ polarimetry and circular dichroism (CD) to confirm enantiomeric excess (>98%) . Pitfalls : Avoid prolonged exposure to acidic/basic conditions, which may induce ketone racemization .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Discrepancies often arise from:

- Variability in Purity : Impurities (>5%) can skew bioassay results. Standardize purification protocols (e.g., column chromatography).

- Assay Conditions : Differences in solvent (DMSO vs. ethanol) affect compound solubility and activity. Systematic Approach : Conduct meta-analyses using PRISMA guidelines to compare studies, focusing on variables like concentration ranges and cell lines .

Q. How can computational models predict ecological interactions of this compound with insect receptors?

- Molecular Docking : Use AutoDock Vina to simulate binding to insect olfactory receptors (e.g., ORco proteins).

- QSAR Models : Corrate structural descriptors (e.g., logP, polar surface area) with repellency data from field studies. Validation : Cross-check predictions with in vivo electrophysiological recordings (e.g., electroantennography) .

Methodological Recommendations

- Reproducibility : Document all experimental parameters (e.g., light intensity, solvent batch) in supplementary materials .

- Ethical Compliance : Adhere to Nagoya Protocol guidelines when studying ecological impacts .

- Data Contradictions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.